molecular formula C9H16ClNO B14472965 2,2,5,5-Tetramethylpyrrolidine-3-carbonyl chloride CAS No. 65870-61-3

2,2,5,5-Tetramethylpyrrolidine-3-carbonyl chloride

Cat. No.: B14472965
CAS No.: 65870-61-3
M. Wt: 189.68 g/mol
InChI Key: OZLYLGZSTKUBSZ-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethylpyrrolidine-3-carbonyl chloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles. This compound is known for its unique structural features, which include four methyl groups attached to the pyrrolidine ring, making it highly sterically hindered. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,5-Tetramethylpyrrolidine-3-carbonyl chloride typically involves the chlorination of 2,2,5,5-Tetramethylpyrrolidine-3-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent. The reaction conditions usually involve refluxing the carboxylic acid with thionyl chloride in an inert solvent such as dichloromethane or chloroform. The reaction proceeds with the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, resulting in the formation of the desired carbonyl chloride.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory-scale synthesis but are carried out on a larger scale. The process involves the use of large reactors and efficient distillation systems to handle the volatile by-products. The purity of the final product is ensured through rigorous quality control measures, including chromatography and spectroscopy techniques.

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetramethylpyrrolidine-3-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the carbonyl chloride group hydrolyzes to form the corresponding carboxylic acid and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in an inert solvent like dichloromethane at room temperature or slightly elevated temperatures.

    Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH) are used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) is used in anhydrous ether or tetrahydrofuran (THF) under controlled conditions.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Carboxylic Acids: Formed by hydrolysis.

    Alcohols: Formed by reduction.

Scientific Research Applications

2,2,5,5-Tetramethylpyrrolidine-3-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,5,5-Tetramethylpyrrolidine-3-carbonyl chloride primarily involves its reactivity as a carbonyl chloride. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The steric hindrance provided by the four methyl groups influences the reactivity and selectivity of the compound in different reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide
  • 2,2,6,6-Tetramethylpiperidine
  • 2,2,5,5-Tetramethyl-3-pyrrolidinecarboxamide

Uniqueness

2,2,5,5-Tetramethylpyrrolidine-3-carbonyl chloride is unique due to its high steric hindrance and reactivity as a carbonyl chloride. The presence of four methyl groups on the pyrrolidine ring makes it distinct from other similar compounds, influencing its chemical behavior and applications. This steric hindrance can lead to increased selectivity in reactions, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

2,2,5,5-tetramethylpyrrolidine-3-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO/c1-8(2)5-6(7(10)12)9(3,4)11-8/h6,11H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLYLGZSTKUBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(N1)(C)C)C(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50664772
Record name 2,2,5,5-Tetramethylpyrrolidine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50664772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65870-61-3
Record name 2,2,5,5-Tetramethylpyrrolidine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50664772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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